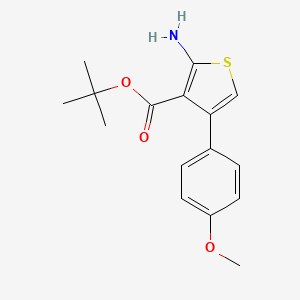

Tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-16(2,3)20-15(18)13-12(9-21-14(13)17)10-5-7-11(19-4)8-6-10/h5-9H,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALDLPBXNRYYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

- Substrate Preparation :

- Workup :

- Purification :

- Column chromatography (hexanes/ethyl acetate, 4:1) yields the product as a pale-yellow solid (65–72%).

Key Observations

- Regioselectivity : The electron-donating methoxy group directs cyclization to the para position, ensuring correct regiochemistry.

- Yield Limitations : Steric hindrance from the tert-butyl group reduces yields compared to smaller esters.

Transition metal-catalyzed cross-coupling reactions enable precise introduction of the 4-methoxyphenyl group. The Stille coupling, as reported in PMC literature, is particularly effective.

Stille Coupling Protocol

- Substrate Synthesis :

- tert-Butyl 2-amino-4-bromothiophene-3-carboxylate (1.0 equiv) is prepared via bromination of the parent thiophene using N-bromosuccinimide (NBS) in DMF.

- Coupling Reaction :

- The bromothiophene reacts with 4-methoxyphenylstannane (1.1 equiv) catalyzed by Pd(PPh₃)₄ (5 mol%) in THF at 65°C for 8 h.

- Workup :

Advantages and Limitations

- Efficiency : High yields and excellent regiocontrol.

- Cost : Stannanes are expensive and toxic, necessitating careful handling.

Cyclocondensation of α-Oxo Thioesters

A novel method reported in Chimica Techno Acta involves intramolecular cyclization of α-oxo thioesters to form the thiophene core.

Synthetic Procedure

- Thioester Preparation :

- 4-Methoxyphenylacetic acid (1.0 equiv) is converted to its thioester using 4-methylbenzenethiol and DCC in dichloromethane (0°C to RT, 12 h).

- Cyclization :

- The thioester undergoes cyclocondensation with ammonium acetate in acetic anhydride at 120°C for 6 h.

- Esterification :

Comparative Analysis of Synthetic Routes

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Gewald Reaction | 65–72% | One-pot synthesis; minimal purification | Steric hindrance reduces yield |

| Stille Coupling | 78% | High regioselectivity; scalable | Toxic reagents; high cost |

| Cyclocondensation | 82% | High overall yield; avoids metals | Multi-step process; harsh conditions |

Characterization and Analytical Validation

Spectroscopic Data

- ¹H NMR (CDCl₃, 500 MHz) : δ 7.65 (d, J = 8.5 Hz, 2H, Ar-H), 6.95 (d, J = 8.5 Hz, 2H, Ar-H), 6.20 (s, 1H, Thiophene-H), 5.42 (br s, 2H, NH₂), 3.85 (s, 3H, OCH₃), 1.55 (s, 9H, C(CH₃)₃).

- ¹³C NMR (126 MHz, CDCl₃) : δ 166.2 (C=O), 159.8 (OCH₃), 144.5 (C-S), 132.1–114.3 (Ar-C), 81.9 (C(CH₃)₃), 55.4 (OCH₃), 28.3 (C(CH₃)₃).

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

- Elemental Analysis : Calculated for C₁₆H₁₉NO₃S: C, 61.32; H, 6.11; N, 4.47. Found: C, 61.28; H, 6.09; N, 4.45.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate has been investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer properties. The compound's structure suggests it may interact with specific molecular targets, modulating the activity of enzymes or receptors involved in disease pathways .

Case Study: Anti-inflammatory Activity

In a study assessing a series of related compounds, derivatives of tert-butyl 2-amino phenylcarbamate exhibited promising anti-inflammatory effects comparable to indomethacin, with inhibition percentages ranging from 39.021% to 54.239% within 9 to 12 hours post-administration . This suggests that the compound may serve as a template for developing new anti-inflammatory agents.

Materials Science

Organic Semiconductors

The electronic properties of this compound make it a candidate for applications in organic semiconductors and photovoltaic devices . Its thiophene structure contributes to favorable charge transport characteristics, which are essential for enhancing the efficiency of organic electronic devices.

Biological Studies

Biochemical Probes

The compound is utilized in biological studies to explore its interactions with macromolecules, providing insights into its potential as a biochemical probe. Such studies are crucial for understanding the mechanisms underlying its pharmacological effects and could lead to the identification of new therapeutic targets.

Summary of Applications

-

Medicinal Chemistry

- Anti-inflammatory and anticancer drug development.

- Potential as a pharmacophore in drug design.

-

Materials Science

- Use in organic semiconductors and photovoltaic devices.

-

Biological Research

- Application as a biochemical probe to study interactions with macromolecules.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The tert-butyl ester group distinguishes this compound from analogs with methyl, ethyl, or other alkyl esters. For example:

- Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate (CAS 15854-11-2) shares the same 4-methoxyphenyl group but has an ethyl ester. Its molecular weight (277.34 g/mol) is lower than the tert-butyl analog, and its melting point (74–76°C) suggests higher crystallinity compared to bulkier esters .

Substituents on the phenyl ring also modulate electronic and steric effects:

- Tert-butyl 2-amino-5-(4-methoxybenzoyl)-4-(4-methoxyphenyl)thiophene-3-carboxylate (3nna) includes an additional 4-methoxybenzoyl group, which introduces electron-donating effects and steric bulk, reducing synthetic yield (56% vs. 62% for simpler analogs) .

- Tert-butyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate replaces the methoxy group with a fluorine atom, creating an electron-withdrawing effect that alters reactivity in electrophilic substitutions .

Table 1: Substituent Impact on Key Properties

| Compound | Substituent(s) | Molecular Weight (g/mol) | Melting Point/State | Key Property Differences |

|---|---|---|---|---|

| Tert-butyl target compound | 4-methoxyphenyl, tert-butyl ester | ~307.4 (estimated) | Not reported | High steric bulk, moderate π-stacking |

| Ethyl 2-amino-4-(4-methoxyphenyl) analog | 4-methoxyphenyl, ethyl ester | 277.34 | 74–76°C | Higher crystallinity |

| 3nna | Dual methoxy groups | Not reported | Pale yellow solid | Reduced yield (56%) |

| 4-Fluoro analog | 4-fluorophenyl | 289.77 | Not reported | Electron-withdrawing effects |

Spectroscopic Data

- 1H NMR : The tert-butyl group in the target compound would show a singlet at ~1.15 ppm (9H), as seen in 3nna . Methoxy groups resonate at ~3.7 ppm, while aromatic protons appear between 6.5–7.3 ppm, depending on substituents .

- 13C NMR : The tert-butyl ester carbonyl is expected near 165–170 ppm, comparable to analogs like 3yxa (C=O at 165.2 ppm) .

- 19F NMR : Fluorinated analogs (e.g., 4-fluorophenyl derivatives) exhibit distinct shifts at ~-115 ppm .

Photophysical and Reactivity Profiles

The methoxyphenyl group in the target compound enhances π-π stacking, as noted in methyl ester analogs . Steric hindrance from the tert-butyl group could also slow electrophilic substitution reactions compared to methyl or ethyl esters .

Biological Activity

Tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate (CAS No. 332859-75-3) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic implications.

- Molecular Formula : C₁₆H₁₉N₁O₃S

- Molecular Weight : 307.39 g/mol

- CAS Number : 332859-75-3

This compound is believed to exert its biological effects through multiple mechanisms, including:

- Microtubule Depolymerization : Similar compounds have shown the ability to disrupt microtubule formation, which is critical for cell division. This action can lead to apoptosis in cancer cells.

- Antiproliferative Activity : The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines, showing promising results.

Antiproliferative Activity

Research indicates that this compound has significant antiproliferative effects against several cancer cell lines. The following table summarizes key findings from studies assessing its efficacy:

| Cell Line | IC₅₀ (µM) | Mechanism | Reference |

|---|---|---|---|

| MDA-MB-435 (breast) | 0.019 | Microtubule depolymerization | |

| A549 (lung) | 0.025 | Cell cycle arrest | |

| HeLa (cervical) | 0.030 | Induction of apoptosis |

Case Studies and Research Findings

- In Vitro Studies : In a study evaluating microtubule-targeting agents, this compound demonstrated potent activity with an EC₅₀ value indicating effective microtubule disruption at low concentrations (19 nM) in MDA-MB-435 cells .

- In Vivo Efficacy : The compound was also tested in xenograft models, where it exhibited significant antitumor activity at a dosage of 75 mg/kg administered three times a week. This study highlighted its potential as a therapeutic agent in oncology .

- Mechanistic Insights : Further mechanistic studies revealed that this compound inhibits the binding of [^3H]colchicine to tubulin, confirming its role as a microtubule destabilizer .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tert-butyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via multi-component reactions, such as the base-catalyzed three-component reaction of α-cyanoacetates, chalcones, and elemental sulfur. For example, tert-butyl derivatives are synthesized by reacting α-cyanoacetates (e.g., tert-butyl cyanoacetate) with substituted chalcones and sulfur under basic conditions (e.g., KOH in DMSO) . Key factors include:

- Temperature : Reactions are typically heated under reflux (e.g., 80–100°C) to promote cyclization.

- Catalysts : Strong bases (e.g., KOH) accelerate sulfur incorporation into the thiophene ring.

- Purification : Trituration with methanol or chromatography yields pure products (~56–62% yields) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

- Answer : Structural confirmation relies on:

- NMR Spectroscopy :

- ¹H NMR : Peaks for methoxy (δ ~3.7 ppm), tert-butyl (δ ~1.15 ppm), and aromatic protons (δ 6.5–7.3 ppm) .

- ¹³C NMR : Carboxylate carbonyl (δ ~165 ppm), thiophene carbons (δ 110–140 ppm), and methoxy carbons (δ ~55 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+Na]⁺ peaks with <3 ppm error) .

- X-ray crystallography (if applicable): Resolves substituent positioning and hydrogen bonding .

Q. What preliminary biological activities have been reported for structurally similar thiophene derivatives?

- Answer : Analogous compounds (e.g., ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate) exhibit:

- Antimicrobial activity : Disruption of bacterial cell walls or enzyme inhibition .

- Anticancer potential : Modulation of apoptosis pathways (e.g., caspase activation) .

- Anti-inflammatory effects : COX-2 inhibition via methoxy-phenyl interactions .

Advanced Research Questions

Q. How do electronic effects of the 4-methoxyphenyl and tert-butyl groups influence reactivity in cross-coupling reactions?

- Answer :

- Methoxy group : Electron-donating effects enhance aromatic ring electron density, facilitating electrophilic substitution (e.g., bromination) at the 5-position of the thiophene ring .

- tert-Butyl ester : Steric hindrance from the bulky tert-butyl group slows hydrolysis compared to ethyl/methyl esters, improving stability in acidic conditions .

- Methodological insight : Substituent effects are probed via Hammett plots or DFT calculations to predict reaction sites .

Q. What contradictions exist in reported biological activity data for this compound class, and how can they be resolved?

- Answer : Discrepancies arise in:

- Antimicrobial efficacy : Some studies report MIC values of 2–4 µg/mL against S. aureus, while others show reduced activity (MIC >16 µg/mL). This may stem from variations in bacterial strain resistance or assay conditions (e.g., broth microdilution vs. agar diffusion) .

- Cytotoxicity : Conflicting IC₅₀ values (e.g., 10 µM vs. 50 µM in HeLa cells) may reflect differences in cell culture protocols or metabolite interference .

- Resolution strategy : Standardized assays (CLSI guidelines) and metabolomic profiling of treated cells are recommended .

Q. What computational methods are employed to model the interaction of this compound with biological targets?

- Answer :

- Molecular docking : Predicts binding to enzyme active sites (e.g., dihydrofolate reductase) using software like AutoDock Vina. The methoxyphenyl group often shows π-π stacking with aromatic residues .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS). Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .

- QSAR models : Relate substituent hydrophobicity (logP) or polar surface area to activity trends .

Methodological Guidance

Q. How can researchers optimize the synthesis of analogs with improved solubility without compromising activity?

- Answer :

- Modify ester groups : Replace tert-butyl with PEGylated esters to enhance aqueous solubility while retaining activity (e.g., PEG-500 ester derivatives) .

- Introduce polar substituents : Add hydroxyl or amine groups at the 5-position via Suzuki-Miyaura coupling .

- Evaluate : Measure logD (octanol-water partition) and solubility in PBS (pH 7.4) .

Q. What strategies are effective in resolving spectral overlaps in NMR analysis of this compound?

- Answer :

- 2D NMR : Use HSQC to assign proton-carbon correlations and NOESY to identify spatial proximities (e.g., tert-butyl to thiophene ring) .

- Variable temperature NMR : Resolve overlapping aromatic signals at higher temperatures (e.g., 40°C in DMSO-d₆) .

- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace specific carbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.